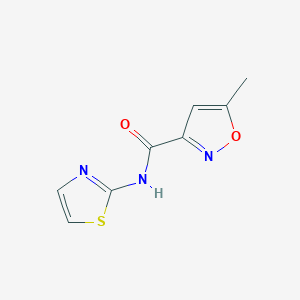
5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a chemical substance that is used in various applications . It is also known as 5-METHYL-N-(1,3-THIAZOL-2-YL)-3-(3-[4-(TRIFLUOROMETHOXY)ANILINO]ACRYLOYL)-4-ISOXAZOLECARBOXAMIDE .
Synthesis Analysis
The synthesis of this compound involves a one-pot three-component reaction of aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in glycerol in the presence of silica sulfuric acid (SSA) as a catalyst .Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented in the literature. More research is needed to fully understand the chemical reactions associated with this compound.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula, molecular weight, and other related properties . More detailed information about its physical and chemical properties can be found in various chemical databases .Aplicaciones Científicas De Investigación
Synthesis and Characterization
A significant aspect of the research on "5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide" derivatives involves their synthesis and structural characterization. Research has developed methods for the synthesis of related compounds, such as thiazole and oxazole derivatives, with specific attention to their potential as pharmacological agents. These synthetic methodologies often involve reactions under specific conditions to yield compounds with desired properties, and their structures are confirmed through various spectroscopic techniques (Pasunooti et al., 2015; Wazalwar et al., 2019) (Pasunooti et al., 2015) (Wazalwar et al., 2019).
Biological Activities
The research into compounds related to "this compound" often targets their potential biological activities. For example, derivatives have been evaluated for their antibacterial and anticancer properties, demonstrating the broad spectrum of pharmacological activities these compounds can exhibit. The identification of specific derivatives with promising biological activities highlights the potential for these compounds in therapeutic applications (Gomha et al., 2017; Basoğlu et al., 2013) (Gomha et al., 2017) (Basoğlu et al., 2013).
Structure-Activity Relationships (SAR)
The structure-activity relationships (SAR) of "this compound" derivatives provide insights into how modifications in the chemical structure can affect biological activity. This area of research is crucial for understanding the molecular basis of the pharmacological effects observed and for guiding the design of more potent and selective agents. Studies often involve the synthesis of a series of derivatives with systematic variations in their structure, followed by biological evaluation to correlate the changes with activity outcomes (Palkar et al., 2017) (Palkar et al., 2017).
Direcciones Futuras
The future directions for research on this compound could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, more research is needed to explore its potential applications in various fields .
Propiedades
IUPAC Name |
5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c1-5-4-6(11-13-5)7(12)10-8-9-2-3-14-8/h2-4H,1H3,(H,9,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMWKWMOTZIUEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-methyl-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2725067.png)
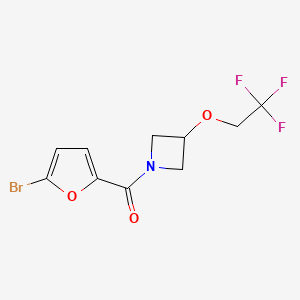
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2725071.png)
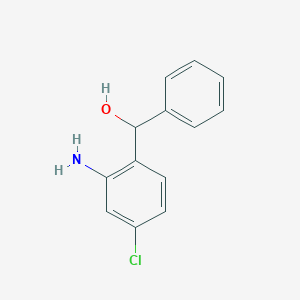

![3-[2-(2,6-Dimethyl-4-morpholinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B2725077.png)

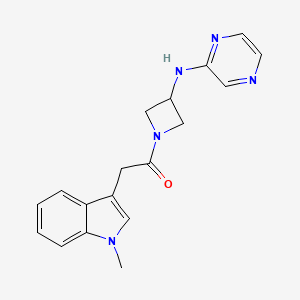


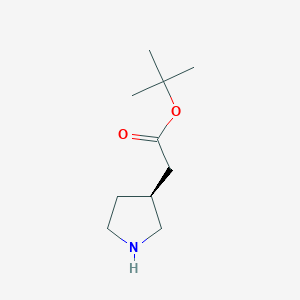
![2-(4-(ethylsulfonyl)phenyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2725085.png)
![4-(2-methylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)

